

D6UF8X4Omb for high-throughput screening

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Compound of Interest

Compound Name: D6UF8X4Omb

Cat. No.: B15165367

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An important initial step in drug discovery is the identification of novel lead compounds that can modulate the activity of specific biological targets. High-throughput screening (HTS) is a key technology in this process, enabling the rapid screening of large compound libraries to identify such "hits". This application note describes the use of **D6UF8X4Omb**, a potent and selective inhibitor of the novel kinase "Kinase-X," in a high-throughput screening assay.

Introduction to D6UF8X4Omb

D6UF8X4Omb is a novel small molecule inhibitor of Kinase-X, a serine/threonine kinase implicated in the progression of certain cancers. By selectively inhibiting the catalytic activity of Kinase-X, **D6UF8X4Omb** blocks the downstream phosphorylation of key substrate proteins involved in cell cycle progression and apoptosis. The high potency and selectivity of **D6UF8X4Omb** make it an ideal tool compound for HTS campaigns aimed at discovering novel Kinase-X inhibitors.

Principle of the Assay

The HTS assay described here is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay. This assay measures the phosphorylation of a specific peptide substrate by Kinase-X. In the presence of an inhibitor like **D6UF8X4Omb**, the phosphorylation of the substrate is reduced, leading to a decrease in the TR-FRET signal. This assay format is highly amenable to automation and miniaturization, making it suitable for the screening of large compound libraries.

Quantitative Data Summary

The following tables summarize the key performance metrics of **D6UF8X4Omb** in the Kinase-X TR-FRET assay.

Parameter	Value
IC50	15 nM
Hill Slope	-1.2
Z'-factor	0.85
Signal to Background	15

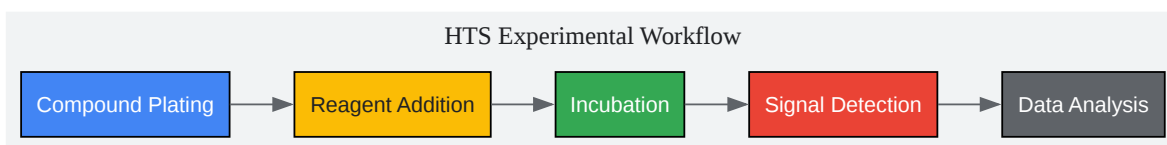
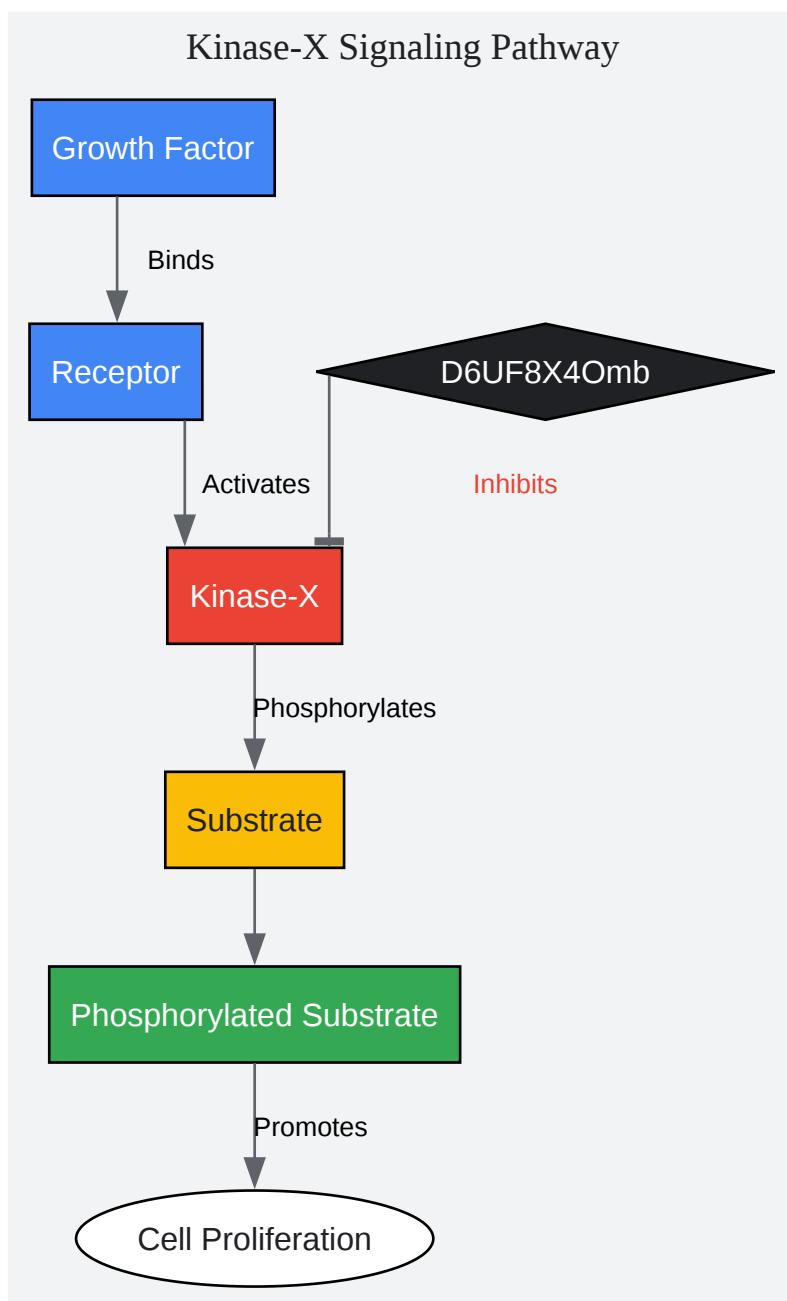
IC50, Hill Slope, Z'-factor, and Signal to Background values for D6UF8X4Omb in the Kinase-X TR-FRET assay.

Parameter	D6UF8X4Omb	Staurosporine
Kinase-X	15 nM	1 μ M
Kinase-Y	>10 μ M	50 nM
Kinase-Z	>10 μ M	100 nM

Selectivity profile of D6UF8X4Omb against related kinases. IC50 values were determined using similar TR-FRET assay formats.

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway in which Kinase-X is involved and the point of inhibition by **D6UF8X4Omb**.



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